N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzotriazole, a fluorophenyl group, a carbonothioyl group, a methoxy group, and a nitrobenzamide group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole and fluorophenyl groups would likely contribute to the aromaticity of the compound, while the carbonothioyl, methoxy, and nitrobenzamide groups could introduce a variety of polar and nonpolar regions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups could give it unique solubility properties. The fluorophenyl group might also influence its reactivity and stability .Properties
IUPAC Name |
N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O4S/c1-32-19-9-2-12(10-18(19)28(30)31)20(29)24-21(33)23-14-5-8-16-17(11-14)26-27(25-16)15-6-3-13(22)4-7-15/h2-11H,1H3,(H2,23,24,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDQMMTWNZSYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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